

# SBP-3264 Demonstrates Synergistic Efficacy with Venetoclax in Acute Myeloid Leukemia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |           |
|----------------|-----------|
| Compound Name: | SBP-3264  |
| Cat. No.:      | B10827795 |

[Get Quote](#)

## For Immediate Release

LA JOLLA, CA – Preclinical research reveals that **SBP-3264**, a novel inhibitor of the Hippo pathway kinases STK3/MST2 and STK4/MST1, exhibits a significant synergistic anti-leukemic effect when combined with the BCL-2 inhibitor venetoclax in acute myeloid leukemia (AML) cells.<sup>[1]</sup> This finding suggests a promising new therapeutic strategy for AML, a challenging hematological malignancy.

**SBP-3264**'s mechanism of action involves the targeted inhibition of the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis.<sup>[2][3][4]</sup> By inhibiting STK3/4, **SBP-3264** modulates downstream signaling, leading to suppressed proliferation of AML cells.<sup>[2][3]</sup> The combination with venetoclax, which promotes apoptosis by inhibiting the anti-apoptotic protein BCL-2, results in a potent synergistic effect, significantly enhancing the killing of AML cells compared to either agent alone.<sup>[1]</sup>

## Quantitative Analysis of Synergistic Effects

The synergy between **SBP-3264** and venetoclax was quantitatively assessed in the MOLM-13 AML cell line. The combination demonstrated a significant increase in the potency of venetoclax and a positive Bliss synergy score, indicating a greater-than-additive effect.

| Drug Combination                   | Cell Line | Parameter                           | Value   | Reference |
|------------------------------------|-----------|-------------------------------------|---------|-----------|
| SBP-3264 + Venetoclax              | MOLM-13   | Bliss Synergy Score                 | 6.68    | [1]       |
| SBP-3264 (10 $\mu$ M) + Venetoclax | MOLM-13   | Fold Increase in Venetoclax Potency | 60-fold | [1]       |

## Experimental Protocols

The synergistic effects of **SBP-3264** and venetoclax were determined using the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.

**Cell Culture:** MOLM-13, a human AML cell line, was cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.

### Drug Treatment and Viability Assay:

- MOLM-13 cells were seeded in 96-well plates.
- Cells were treated with a matrix of concentrations of **SBP-3264** and venetoclax, both alone and in combination.
- After a 72-hour incubation period, the CellTiter-Glo® Reagent was added to each well.
- The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis.
- After a 10-minute incubation at room temperature to stabilize the luminescent signal, the luminescence was measured using a plate reader.
- Data were normalized to DMSO-treated control cells.
- IC<sub>50</sub> values were calculated from the dose-response curves using a four-parameter variable slope equation.

- Synergy scores were calculated using the SynergyFinder web application based on the Bliss independence model.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Hippo signaling pathway targeted by **SBP-3264** and the experimental workflow used to assess the synergistic effects.

[Click to download full resolution via product page](#)

Caption: The Hippo Signaling Pathway and the inhibitory action of **SBP-3264**.



[Click to download full resolution via product page](#)

Caption: Workflow for assessing the synergistic effects of **SBP-3264** and venetoclax.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [researchgate.net](#) [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. The Hippo Signaling Pathway in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bliss: Calculate Bliss Synergy Score in synergyfinder: Calculate and Visualize Synergy Scores for Drug Combinations [rdrr.io]
- To cite this document: BenchChem. [SBP-3264 Demonstrates Synergistic Efficacy with Venetoclax in Acute Myeloid Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b10827795#synergistic-effects-of-sbp-3264-with-other-aml-drugs>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)